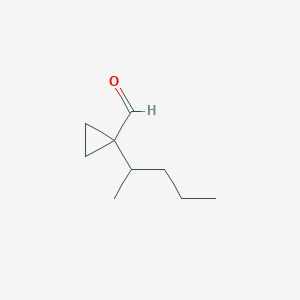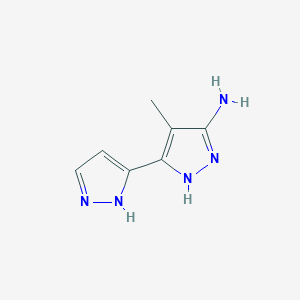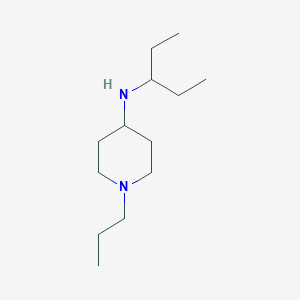
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a triazole ring, and a propanamide moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a involving an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or through the use of a suitable amine precursor.
Formation of the Propanamide Moiety: The propanamide group can be formed by reacting the intermediate with a suitable carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(1H-1,2,3-triazol-4-yl)propanamide: Lacks the methyl group on the triazole ring.
(3R)-3-Amino-3-(1-methyl-1H-1,2,4-triazol-4-yl)propanamide: Features a different triazole isomer.
Uniqueness
The presence of the 1-methyl-1H-1,2,3-triazol-4-yl group in (3R)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide imparts unique chemical and biological properties, making it distinct from other similar compounds. This uniqueness can be leveraged in various applications, from drug development to material science.
Properties
Molecular Formula |
C6H11N5O |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1-methyltriazol-4-yl)propanamide |
InChI |
InChI=1S/C6H11N5O/c1-11-3-5(9-10-11)4(7)2-6(8)12/h3-4H,2,7H2,1H3,(H2,8,12)/t4-/m1/s1 |
InChI Key |
JOHGWBZQWTZOCJ-SCSAIBSYSA-N |
Isomeric SMILES |
CN1C=C(N=N1)[C@@H](CC(=O)N)N |
Canonical SMILES |
CN1C=C(N=N1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine](/img/structure/B13299380.png)
![1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid](/img/structure/B13299390.png)


amine](/img/structure/B13299412.png)






![Hexyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13299461.png)
![2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13299469.png)

